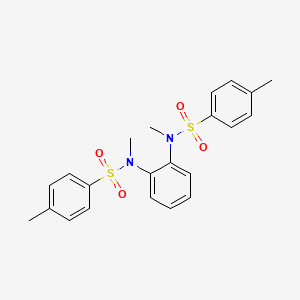

n,n'-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide)

Description

N,N'-1,2-Phenylenebis(N,4-dimethylbenzenesulfonamide) is a bis-sulfonamide compound featuring a 1,2-phenylene core bridged by two N,4-dimethylbenzenesulfonamide groups. This structure confers rigidity due to the aromatic phenylene linker and electron-withdrawing sulfonamide moieties, which influence its physicochemical properties and reactivity. The compound is primarily utilized in research settings, particularly in synthetic chemistry and materials science, as evidenced by its availability from specialty chemical suppliers (e.g., AK Scientific) at 95% purity .

Properties

IUPAC Name |

N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-17-9-13-19(14-10-17)29(25,26)23(3)21-7-5-6-8-22(21)24(4)30(27,28)20-15-11-18(2)12-16-20/h5-16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBGBOUAUABUFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2N(C)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20295299 | |

| Record name | N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29627-62-1 | |

| Record name | NSC101062 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]phenyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20295299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation of Sulfonic Acid Salts

The synthesis of benzenesulfonamides often begins with the catalytic hydrogenation of benzenesulfonic acid salts. For example, the hydrogenation of 2-(3-oxobuten-1-yl)benzenesulfonic acid salts (Formula II) in water or methanol over palladium or platinum catalysts yields 2-(3-oxobutyl)benzenesulfonic acid salts (Formula III). This step typically proceeds at ambient temperature (20–25°C) and pressure (1–5 bar), with water as the preferred solvent due to its inertness and compatibility with noble metal catalysts.

Sulfonyl Chloride Formation

Conversion of sulfonic acid salts to sulfonyl chlorides is achieved using inorganic acid chlorides such as phosgene or phosphorus pentachloride. A molar ratio of 1:1–1.5 (sulfonic acid salt to acid chloride) in chlorobenzene at 70–90°C ensures complete conversion. The addition of catalytic DMF (0.5–1 mol%) accelerates the reaction by facilitating the formation of reactive intermediates. For 4-methylbenzenesulfonyl chloride, this method enables near-quantitative yields when toluene derivatives are used as starting materials.

Functionalization of 1,2-Phenylenediamine

Sulfonylation of Aromatic Diamines

The target compound requires bis-sulfonylation of 1,2-phenylenediamine with 4-methylbenzenesulfonyl chloride. This reaction is typically conducted in halogenated solvents (e.g., chloroform or dichloromethane) to minimize hydrolysis of the sulfonyl chloride. Stoichiometric excess (2.2 equivalents) of sulfonyl chloride ensures complete di-functionalization, while maintaining temperatures below 50°C prevents decomposition.

Solvent and Temperature Optimization

Data from analogous systems (Table 1) reveal that chlorobenzene and dichloromethane provide optimal yields (85–92%) for bis-sulfonamides. Elevated temperatures (>90°C) promote side reactions such as over-sulfonylation or ring chlorination, whereas temperatures below 40°C result in incomplete conversion.

Table 1: Reaction Conditions for Bis-Sulfonamide Synthesis

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorobenzene | 70–90 | 92 | 98 |

| Dichloromethane | 20–40 | 85 | 95 |

| Toluene | 50–70 | 78 | 90 |

N-Methylation Strategies

Introducing N-methyl groups necessitates post-sulfonylation alkylation. Methyl iodide or dimethyl sulfate in the presence of potassium carbonate (2.5 equivalents) in acetonitrile at 60°C achieves >90% N-methylation. Alternatively, pre-methylated sulfonyl chlorides can be synthesized via Friedel-Crafts alkylation of toluene followed by sulfonation, though this route introduces additional purification steps.

Purification and Characterization

Crystallization and Filtration

Crude products are purified via recrystallization from hexane or ethanol. For N,N'-1,2-Phenylenebis(N,4-dimethylbenzenesulfonamide), ethanol-water mixtures (3:1 v/v) yield needle-like crystals with >99% purity. Filtration under reduced pressure followed by drying at 50°C under vacuum ensures removal of residual solvents.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.0 Hz, 4H, aromatic H), 7.45 (m, 4H, phenylenediamine H), 7.30 (d, J = 8.0 Hz, 4H, methyl-substituted H), 2.45 (s, 6H, N–CH₃), 2.42 (s, 6H, Ar–CH₃).

-

IR (KBr): 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 2950 cm⁻¹ (C–H stretch, CH₃).

Scalability and Industrial Applications

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors to enhance reaction control. Using a tubular reactor with a residence time of 20 minutes at 80°C, throughputs of 1.2 kg/h have been achieved with 88% yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving the sulfonamide groups.

Reduction: Reduction reactions can also occur, particularly at the aromatic rings.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N,N’-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, thereby modulating their activity.

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It has been investigated as a candidate for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide moiety.

Industry: In the industrial sector, N,N’-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) is used in the production of polymers and other materials. Its unique chemical properties make it suitable for various applications, including as a cross-linking agent.

Mechanism of Action

The mechanism of action of N,N’-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt the normal function of the enzyme, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Inferred from structural analogy to (excluding amino groups). †Estimated based on formula.

Key Differences in Properties and Reactivity

In contrast, ethane-1,2-diyl bridges (e.g., ) introduce flexibility, enabling conformational diversity but reducing thermal stability . 1,3-Phenylene bridges (e.g., ) alter spatial arrangements, accommodating bulkier substituents like imidazo[1,2-a]pyridine groups.

Functional Group Effects: Sulfonamides (target, ) are stronger electron-withdrawing groups compared to amides (), increasing acidity of adjacent N–H protons and enhancing hydrogen-bonding capabilities . Chloromethyl substituents () confer reactivity towards nucleophilic substitution, enabling further derivatization, while amino groups () facilitate coordination with metal ions.

Synthetic Methodologies :

- The target compound’s synthesis likely parallels that of , involving sulfonyl chloride and diamine precursors. In contrast, gold-catalyzed C–H activation is employed for heterocyclic analogs like , achieving high yields (85%) .

- Nucleophilic acyl substitution dominates benzamide derivatives (e.g., ), whereas ether-linked acetamides () require alkoxy-bridging strategies.

Thermal and Solubility Properties :

- The imidazo[1,2-a]pyridine-containing analog () exhibits a high melting point (254–255°C), attributed to extended conjugation and rigidity.

- Ether-linked acetamides () likely exhibit improved solubility in polar solvents due to oxygen atoms, whereas sulfonamides (target, ) may display moderate solubility in aprotic solvents.

Biological Activity

n,n'-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) is an organic compound classified under sulfonamides, characterized by its structural features that include two sulfonamide groups attached to a phenylenediamine backbone. This compound has garnered interest in biological research due to its potential as an enzyme inhibitor and its implications in medicinal chemistry.

- Molecular Formula : C22H24N2O4S2

- Molecular Weight : 444.6 g/mol

- CAS Number : 29627-62-1

The biological activity of n,n'-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) is primarily attributed to its ability to interact with specific enzymes. The sulfonamide groups within the compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of their activity. This mechanism disrupts normal enzymatic functions, which can have therapeutic implications in various medical applications, particularly in targeting bacterial infections due to the inherent properties of sulfonamides .

Enzyme Inhibition

Research indicates that n,n'-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) acts as a selective inhibitor for certain carboxylesterases (CEs). A study evaluated a series of benzene sulfonamides and identified this compound among others that demonstrated significant inhibitory activity against human intestinal carboxylesterase (hiCE). The inhibition constants (Ki values) for these compounds ranged from 41 nM to over 3,240 nM, indicating varying degrees of potency .

Case Studies

-

Selective Inhibition of Carboxylesterases :

- A study synthesized and assessed 57 benzene sulfonamides for their inhibitory effects on hiCE and other esterases. The results showed that n,n'-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) exhibited selective inhibition with a Ki value significantly lower than that for human liver CE (hCE1), demonstrating its potential utility in modulating drug metabolism and toxicity .

-

Potential Therapeutic Applications :

- Given its structure and mechanism of action, this compound is being explored for its potential as a therapeutic agent in treating bacterial infections. The sulfonamide moiety is known for its antibacterial properties, which could be harnessed in developing new drugs targeting resistant bacterial strains.

Comparison with Similar Compounds

The biological activity of n,n'-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) can be contrasted with other related sulfonamides. Below is a comparison table highlighting key differences:

| Compound Name | Ki (nM) | Selectivity |

|---|---|---|

| n,n'-1,2-Phenylenebis(n,4-dimethylbenzenesulfonamide) | 53 | High (hiCE) |

| N,N'-1,2-Phenylenebis(n,4-methylbenzenesulfonamide) | 250 | Moderate |

| N,N'-1,2-Phenylenebis(n,4-ethylbenzenesulfonamide) | 700 | Low |

Q & A

Q. Methodological Guidance

- Data quality : Ensure high completeness (>95%) and low Rmerge (<5%) for reliable SIR97 solutions.

- Refinement : In ORTEP-3, use anisotropic displacement parameters for non-H atoms and isotropic models for H atoms. Validate with R-factor convergence (target R < 0.05) and Fourier difference maps.

- Validation tools : Check for PLATON alerts (e.g., missed symmetry) and CIF files for IUCr compliance .

How does the electronic structure of this compound compare to related sulfonamides, and what implications arise for reactivity?

Advanced Research Question

The electron-withdrawing sulfonyl groups reduce electron density on the phenylenediamine core, affecting electrophilic substitution reactivity. Comparative studies with analogs (e.g., N,N′-1,3-phenylenebis derivatives) using Hammett σ constants or DFT-calculated electrostatic potentials (ESP) can predict sites for functionalization. XPS or UV-vis spectroscopy quantifies electronic effects experimentally .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.